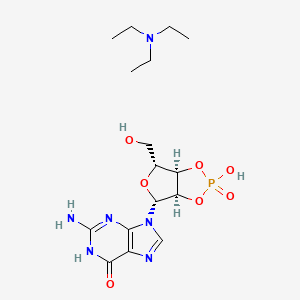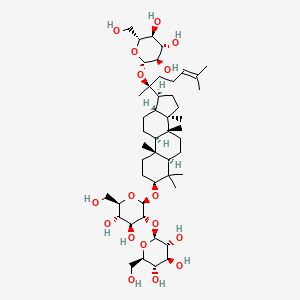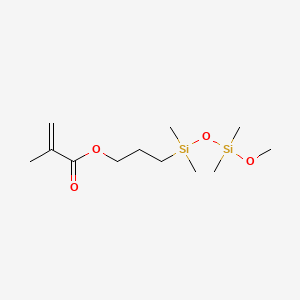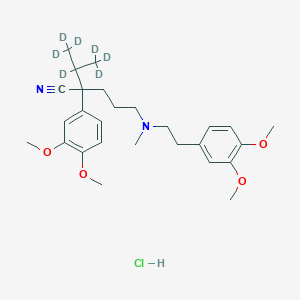
Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt is closely related to the pathways of cGMP production in biological systems. cGMP is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase. Guanylate cyclase activity varies among tissues, with some being stimulated by nitric oxide and others by natriuretic peptides, highlighting the complexity of cGMP synthesis and regulation (Hardman & Sutherland, 1969).
Molecular Structure Analysis
The molecular structure of guanosine 3',5'-cyclic monophosphate, which is similar to the 2',3'-cyclic form, has been determined by x-ray diffraction. It crystallizes in the orthorhombic space group with specific dimensions and exists as a zwitterion in the solid state. The structure reveals significant details about the cyclic phosphate and furanose rings, crucial for understanding the chemical behavior and interactions of cGMP derivatives (Druyan & Sparagana, 1976).
Applications De Recherche Scientifique
Role in Aging and Neurodegenerative Diseases
cGMP signaling plays a crucial role in the central nervous system, influencing processes underlying learning and memory. Aging is associated with changes in this pathway, including increased expression of phosphodiesterases (PDEs) that hydrolyze cGMP, leading to decreased cGMP concentration and cognitive performance. Inhibitors of PDE2 and PDE9 have been shown to improve learning and memory in older rats, highlighting a potential therapeutic avenue for aging-related cognitive decline and Alzheimer's disease (Domek-Łopacińska & Strosznajder, 2010).
Cardiovascular and Pulmonary Health
cGMP pathways, modulated by soluble guanylate cyclase (sGC) stimulators and activators, show promise in the therapy for heart failure and pulmonary hypertension. These modulators play an essential role in managing these conditions, with drugs like Cinaciguat and Riociguat being highlighted for their beneficial effects in decompensated heart failure and pulmonary hypertension patients (Mitrović, Jovanović, & Lehinant, 2011).
Renal Disorders
The direct stimulation of sGC as a novel approach for treating renal disorders has been explored, with preclinical models showing renoprotective effects in conditions where nitric oxide is deficient. sGC stimulators and activators have demonstrated consistent renoprotective effects across different etiologies of chronic kidney disease (CKD), suggesting a potential therapeutic option for this condition (Stasch, Schlossmann, & Hocher, 2015).
Gastrointestinal Function
GC-C, a receptor expressed on intestinal epithelial cells, plays a significant role in regulating salt and water movement in the intestine. It has been targeted by therapeutic ligands to treat constipation-predominant irritable bowel syndrome, with cGMP acting as a mechanism for reducing abdominal pain associated with this disorder. This underscores the receptor's importance in managing a range of intestinal disorders (Steinbrecher, 2014).
Neuroprotective and Neuromodulatory Effects
Guanosine has been identified as having neuroprotective effects in the central nervous system, preventing deleterious consequences of various neurological conditions. Its modulatory role includes preventing oxidative damage, mitochondrial dysfunction, and inflammatory burden, suggesting a broad therapeutic potential in brain disorders (Lanznaster, Dal-Cim, Piermartiri, & Tasca, 2016).
Propriétés
IUPAC Name |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-1H-purin-6-one;N,N-diethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P.C6H15N/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-6-5(3(1-16)20-9)21-23(18,19)22-6;1-4-7(5-2)6-3/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);4-6H2,1-3H3/t3-,5-,6-,9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJQZRFQUIJXDC-GWTDSMLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C4C(C(O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O)N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747871 |
Source


|
| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine 2',3'-Cyclic Monophosphate Triethylamine Salt | |
CAS RN |
73647-09-3 |
Source


|
| Record name | 2-Amino-9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxotetrahydro-2H-2lambda~5~-furo[3,4-d][1,3,2]dioxaphosphol-4-yl]-3,9-dihydro-6H-purin-6-one--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)





![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)

